molecular formula C9H8N4 B1426182 6-(Pyridin-3-yl)pyrimidin-4-amine CAS No. 1192814-34-8

6-(Pyridin-3-yl)pyrimidin-4-amine

Cat. No. B1426182
M. Wt: 172.19 g/mol
InChI Key: VPRKGLYZWQCCHU-UHFFFAOYSA-N
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Description

“6-(Pyridin-3-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H8N4. It has a molecular weight of 172.19 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “6-(Pyridin-3-yl)pyrimidin-4-amine” is 1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “6-(Pyridin-3-yl)pyrimidin-4-amine” are not detailed in the retrieved papers, pyrimidinamine derivatives are known to participate in various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Physical And Chemical Properties Analysis

“6-(Pyridin-3-yl)pyrimidin-4-amine” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Properties and Complex Formation

A comprehensive review of the chemistry and properties of compounds related to 6-(Pyridin-3-yl)pyrimidin-4-amine, focusing on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, was presented by Boča et al. (2011). This review highlights the versatility in the chemistry of these compounds, encompassing their preparation, different protonated and/or deprotonated forms, and complex formation with various metals. The study also delves into the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these complexes, underlining the potential for future research into unknown analogues and applications in various scientific fields (Boča, Jameson, & Linert, 2011).

Catalytic Applications

Parmar, Vala, and Patel (2023) focused on the synthetic versatility of pyranopyrimidine scaffolds, which are structurally related to 6-(Pyridin-3-yl)pyrimidin-4-amine, emphasizing their role as key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Their review covers synthetic pathways utilizing hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, to develop substituted pyranopyrimidine derivatives. This highlights the molecule's importance in catalysis and its potential in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activities

Research by Rashid et al. (2021) summarized the anti-inflammatory activities of pyrimidine derivatives, indicating that many pyrimidine compounds, including those structurally related to 6-(Pyridin-3-yl)pyrimidin-4-amine, exhibit significant anti-inflammatory effects. This review provides a thorough overview of the synthesis methods, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It offers insights into the potential development of new pyrimidine-based anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Pharmacological Activity

Chiriapkin (2022) analyzed the pharmacological activity of pyrimidine derivatives, underscoring their extensive range of pharmacological effects, which makes pyrimidine cores, such as 6-(Pyridin-3-yl)pyrimidin-4-amine, promising scaffolds for new biologically active compounds. The article highlights various substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This systematic analysis serves as a foundation for the future search for new, effective, and safe medicines based on pyrimidine structures (Chiriapkin, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-pyridin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRKGLYZWQCCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-yl)pyrimidin-4-amine

Synthesis routes and methods I

Procedure details

6-Chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-4-ylboronic acid (0.384 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) were suspended in a mixture of DME/EtOH/water (15:2:3 mL). The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (5-25% [9:1 methanol:ammonium hydroxide]-ethyl acetate) to afford 6-(pyridin-3-yl)pyrimidin-4-amine (0.15 g, 0.871 mmol, 35% yield) as an off-white solid. LCMS R.T.=0.30; [M+H]+=173.11.
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
DME EtOH water
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-3-ylboronic acid (0.384 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) was suspended in a mixture of DME/EtOH/water. The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (10-60% ethyl acetate in hexanes, then 5-25% 9:1 methanol:ammonium hydroxide-ethyl acetate) to afford 6-(pyridin-3-yl)pyrimidin-4-amine (0.17 g, 0.987 mmol, 40% yield) as an off-white solid. LCMS R.T.=0.31;
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Chloropyrimidin-4-amine (0.35 g, 2.70 mmol), 2-methoxypyrimidin-5-ylboronic acid (0.520 g, 3.38 mmol), Na2CO3 (0.859 g, 8.11 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.038 g, 0.054 mmol) were suspended in a mixture of DME/EtOH/water. (15:2:3 mL). The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (0-5% 9:1 methanol:ammonium hydroxide-ethyl acetate) to afford 6-(pyridin-3-yl)pyrimidin-4-amine (0.28 g, 1.378 mmol, 51% yield) as an off-white solid. LCMS R.T.=0.53; [M+H]+=204.11.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.859 g
Type
reactant
Reaction Step One
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.038 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-3-ylboronic acid (0.385 g, 3.13 mmol), Na2CO3 (0.795 g, 7.5 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol) were suspended in a mixture of dioxane/EtOH/water. The mixture was heated in the microwave synthesizer at 125° C. for 20 min (reaction was run twice) and concentrated. The residue was purified on by silica gel chromatography using a 10-60% ethyl acetate/hexanes gradient, followed by a 5-25% 9:1 methanol:ammonium hydroxide in ethyl acetate gradient. The desired fractions were concentrated to give an off-white solid. MS(LC/MS) R.T.=0.28; (M+H=173.13).
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.385 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Name
dioxane EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Brindani, LM Vuong, IM Acquistapace… - Journal of Medicinal …, 2023 - ACS Publications
CDC42 GTPases (RHOJ, CDC42, and RHOQ) are overexpressed in multiple tumor types and activate pathways critical for tumor growth, angiogenesis, and metastasis. Recently, we …
Number of citations: 1 pubs.acs.org

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